molecular formula C10H14N4O B13252563 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine

Cat. No.: B13252563
M. Wt: 206.24 g/mol
InChI Key: GWBBPTMMYWQQTI-UHFFFAOYSA-N
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Description

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a pyrrolo[3,4-d]pyrimidine core with a morpholine ring, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of similar pyrrolo[3,4-d]pyrimidine derivatives often includes the use of formamidine and ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity or solubility.

Scientific Research Applications

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies, as it can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine stands out due to its unique combination of a pyrrolo[3,4-d]pyrimidine core and a morpholine ring, which can enhance its solubility and bioavailability. This structural uniqueness contributes to its potential as a versatile scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

InChI

InChI=1S/C10H14N4O/c1-3-15-4-2-14(1)10-12-6-8-5-11-7-9(8)13-10/h6,11H,1-5,7H2

InChI Key

GWBBPTMMYWQQTI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C3CNCC3=N2

Origin of Product

United States

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